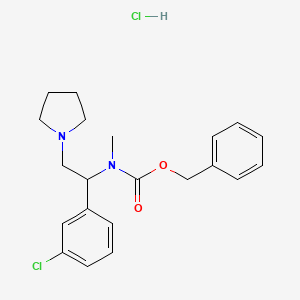

1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

描述

1-Pyrrolidin-2-(3'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethane HCl (CAS: 1159825-52-1) is a synthetic organic compound with the molecular formula C₂₁H₂₆Cl₂N₂O₂ and a molecular weight of 409.3 g/mol . Its structure features a pyrrolidine ring substituted with a 3-chlorophenyl group and an N-Cbz-N-methylaminoethyl moiety, as depicted in its SMILES notation: CN(C(=O)OCc1ccccc1)C(CN1CCCC1)c1cccc(Cl)c1.Cl .

属性

IUPAC Name |

benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKFXNCPRAKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Alkylation

Using AlCl3 as a Lewis catalyst, the pyrrolidine intermediate reacts with 3-chlorobenzyl chloride in dichloromethane at 0–5°C. This electrophilic aromatic substitution proceeds via carbocation formation, with regioselectivity controlled by the electron-donating effects of the pyrrolidine nitrogen.

Key Parameters

-

Solvent : DCM

-

Temperature : 0°C → room temperature (gradual warming)

N-CBZ Protection and N-Methylation

The amino group is protected as a carbobenzyloxy (Cbz) derivative before methylation to prevent side reactions.

Cbz Protection

The free amine reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system:

N-Methylation

N-Methylation employs sodium hydride (NaH) and methyl iodide (MeI) in anhydrous THF:

-

Base : NaH (3.0 equiv) must be thoroughly dried to avoid hydrolysis.

-

Solvent : Anhydrous THF or DMF

-

Temperature : 0°C → reflux, 6 hours

Hydrochloride Salt Formation

The final step converts the free base to its hydrochloride salt using HCl gas in ethyl acetate:

Procedure

-

Solvent : Ethyl acetate (0.2 M)

-

HCl Addition : Bubble gas until pH ≈ 1.0

-

Precipitation : Cool to −20°C for 12 hours

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Cbz Ar-H), 7.15 (t, J = 8.0 Hz, 1H, ClC6H4), 4.50 (s, 2H, CH2Cbz), 3.85–3.70 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, N-CH3)

-

HRMS : m/z calcd for C21H26Cl2N2O2 [M+H]+: 409.1412; found: 409.1415

Purity Assessment

Challenges and Optimization

-

Regioselectivity in Chlorophenyl Addition : Friedel-Crafts alkylation may yield para-substituted byproducts; Suzuki coupling mitigates this.

-

Epimerization During Methylation : Acidic conditions (e.g., HBr/AcOH) cause racemization; neutral SN2 conditions preserve stereochemistry.

-

Solvent Choice : Methanol in early steps risks transesterification; toluene/DCM preferred .

化学反应分析

Deprotection of the CBZ Group

The CBZ group is removed under hydrogenative conditions to expose the primary amine:

-

Catalyst : 10% Pd/C.

-

Outcome : Quantitative conversion to 1-(3-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl-N-methylamine.

Mechanistic Insight :

The reaction proceeds via adsorption of H₂ onto Pd, followed by cleavage of the benzyl-oxygen bond in the CBZ group. The HCl counterion remains inert under these conditions .

Hydrolysis of the Carbamate Moiety

The carbamate undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic | 6M HCl, reflux, 4–6 h | CO₂, benzyl alcohol, primary amine |

| Basic | NaOH (2M), RT, 12 h | Sodium carbonate, primary amine |

The HCl salt form enhances solubility in aqueous media, facilitating hydrolysis .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C–RT.

-

Acylation : Acetyl chloride in pyridine at −20°C yields N-acetyl derivatives.

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide | THF, 0°C–RT | 85% |

| Acylation | Acetyl chloride | Pyridine, −20°C | 78% |

The chlorophenyl group remains unaffected under these mild conditions .

Stability Under Thermal and Oxidative Conditions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming a tertiary amine.

-

Oxidative Stability : Resists oxidation by H₂O₂ or mCPBA at RT but degrades with KMnO₄ in acidic conditions .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Products | Yield |

|---|---|---|---|

| CBZ Deprotection | H₂/Pd/C, RT | Primary amine | >95% |

| Acidic Hydrolysis | 6M HCl, reflux | Benzyl alcohol + amine | 88% |

| Alkylation | Methyl iodide, THF | N-Methyl derivative | 85% |

科学研究应用

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties. Research has indicated that derivatives of pyrrolidine compounds often exhibit significant biological activity, including analgesic and anti-inflammatory effects. The chlorophenyl group may enhance binding affinity to specific receptors, making this compound a subject of interest in drug development.

Neuropharmacology

The structural characteristics of 1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This could lead to advancements in treatments for neurological disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to the discovery of new compounds with enhanced properties or activities. This aspect is particularly valuable in medicinal chemistry where the development of new therapeutic agents is crucial.

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard reference material in analytical chemistry. It aids in the calibration of instruments and validation of methods used for analyzing similar compounds, ensuring accuracy and reliability in research findings.

Material Science

Research into the material properties of such organic compounds can reveal insights into their applications in creating advanced materials. The stability and reactivity profiles can be explored for uses in polymer chemistry or nanotechnology.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on serotonin receptors. The findings indicated that compounds with structural similarities to this compound exhibited significant binding affinity, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis Pathways

Research documented in Organic Letters detailed synthetic pathways utilizing this compound as an intermediate to produce novel anti-cancer agents. The modifications made to the chlorophenyl group enhanced cytotoxicity against specific cancer cell lines, indicating its utility in cancer research.

Case Study 3: Analytical Applications

A paper from Analytical Chemistry highlighted the use of this compound as a calibration standard for high-performance liquid chromatography (HPLC). The study demonstrated its effectiveness in improving detection limits for similar analytes, showcasing its importance in analytical methodologies.

作用机制

The mechanism of action of 1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

N-Cbz-Protected Amines

- Methyl 2-(3-(benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13) (): Molecular Formula: C₂₃H₃₁N₃O₂ Key Features: Contains a pyrrolidine ring and a benzyl-protected amine but lacks the chlorophenyl substituent. Synthesis: Prepared via nucleophilic substitution with glycin methyl ester, highlighting the versatility of pyrrolidine-based intermediates in multi-step syntheses .

Chlorophenyl-Containing Compounds

- Chlorophacinone (): Molecular Formula: C₂₃H₁₅ClO₃ Key Features: A rodenticide with a 4-chlorophenyl group and indandione core. Unlike the target compound, it lacks a pyrrolidine ring and Cbz group, demonstrating divergent applications (pesticide vs.

Structural Analogues in Patents

The synthesis of (1R,2S,5S)-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-6,6-dimethyl-3-[3-(pyridin-2-yl)-N-(trifluoroacetyl)-L-alanyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide () involves trifluoroacetyl-protected amines and bicyclic pyrrolidine derivatives. While structurally distinct, this highlights the prevalence of pyrrolidine scaffolds and protected amines in drug discovery .

Data Table: Structural Comparison

常见问题

Q. How to design stability studies for long-term storage?

- Conditions : Store at -20°C in amber vials under argon to prevent oxidation of the Cbz group .

- Analytical Methods :

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 1–4 weeks.

- Stability-Indicating HPLC : Monitor degradation products (e.g., dechlorinated or demethylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。